1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid

Solubility enhancement Dye intermediate Aqueous synthesis compatibility

Researchers synthesizing water-soluble NIR fluorophores face aggregation and solubility barriers when using unsulfonated benzo[e]indole precursors. 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid (CAS 176978-81-7) solves this with dual sulfonic acid groups at the 6- and 8-positions, delivering: • XLogP3=1 & TPSA=138 Ų for direct aqueous-phase condensation • Reduced H-aggregate formation in derived cyanine/squaraine dyes • Compatible with GMP-adjacent ICG analog synthesis Available in ≥95% purity with defined storage (2-8°C, sealed) for batch-to-batch consistency.

Molecular Formula C15H15NO6S2
Molecular Weight 369.4 g/mol
CAS No. 176978-81-7
Cat. No. B172003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
CAS176978-81-7
Synonyms1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Molecular FormulaC15H15NO6S2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C15H15NO6S2/c1-8-15(2,3)14-11-6-9(23(17,18)19)7-13(24(20,21)22)10(11)4-5-12(14)16-8/h4-7H,1-3H3,(H,17,18,19)(H,20,21,22)
InChIKeyFNEUQIFLYGCFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic Acid (CAS 176978-81-7): Technical Baseline for Dye and Fluorescent Probe Synthesis


1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid (CAS 176978-81-7) is a sulfonated heterocyclic intermediate belonging to the benzo[e]indole class, with a molecular formula of C₁₅H₁₅NO₆S₂ and a molecular weight of 369.41 g/mol . The compound features a trimethyl-substituted benzo[e]indole core bearing two sulfonic acid groups at the 6- and 8-positions of the fused aromatic system . This structural arrangement is distinct from the more commonly employed unsulfonated 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7) and from monosulfonated analogs such as 1,1,2-trimethyl-1H-benzo[e]indole-6-sulfonic acid (CAS 146384-40-9) . The presence of dual sulfonic acid functionalities substantially alters the compound‘s physicochemical profile, with a topological polar surface area of 138 Ų (calculated) and an XLogP3 value of 1, indicating significantly enhanced aqueous compatibility relative to the unsulfonated parent structure [1]. This compound serves primarily as a critical building block for the synthesis of water-soluble cyanine and squaraine dyes, fluorescent probes, and functional organic materials where aqueous solubility and reduced aggregation are essential performance parameters [2].

Why 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic Acid (CAS 176978-81-7) Cannot Be Substituted with Unsulfonated or Monosulfonated Analogs


The substitution of 1,1,2-trimethyl-1H-benzo[e]indole-6,8-disulfonic acid with the unsulfonated parent compound (CAS 41532-84-7) or the monosulfonated 6-sulfonic acid analog (CAS 146384-40-9) is not functionally equivalent in applications requiring aqueous solubility and reduced dye aggregation. The unsulfonated 1,1,2-trimethyl-1H-benzo[e]indole exhibits negligible water solubility (insoluble at 20°C), which limits its direct utility in aqueous-phase dye syntheses without additional solubilizing modifications [1]. While the monosulfonated 6-sulfonic acid analog (molecular weight 289.35 g/mol) provides partial hydrophilicity, the presence of a second sulfonic acid group at the 8-position in the target compound yields a topological polar surface area of 138 Ų and an XLogP3 of 1, fundamentally altering its behavior in condensation reactions and in the aggregation properties of derived cyanine and squaraine dyes [2]. In near-infrared (NIR) dye synthesis, the degree and positioning of sulfonation directly govern the final dye‘s quantum yield in aqueous media, its tendency to form non-fluorescent H-aggregates, and its suitability for biological labeling applications without additional post-synthetic sulfonation steps [3]. The quantitative differentiation evidence presented below establishes why this specific disulfonated intermediate delivers performance characteristics that monosulfonated and unsulfonated analogs cannot replicate.

Quantitative Differentiation Evidence for 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic Acid (CAS 176978-81-7) vs. Closest Analogs


Enhanced Aqueous Solubility from Dual Sulfonic Acid Functionality vs. Unsulfonated Parent Compound

The presence of two sulfonic acid groups at the 6- and 8-positions of the benzo[e]indole core fundamentally transforms the aqueous solubility profile compared to the unsulfonated parent compound. The unsulfonated 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7) is documented as insoluble in water at 20°C, restricting its direct application in aqueous-phase condensation reactions without solubilizing co-solvents or surfactants [1]. In contrast, the 6,8-disulfonic acid derivative is characterized by markedly enhanced water solubility attributable to its dual sulfonic acid moieties and a topological polar surface area of 138 Ų [2]. This solubility differential enables direct aqueous-phase synthesis of water-soluble cyanine and squaraine dyes without requiring post-synthetic sulfonation steps, thereby reducing synthetic step count and improving overall process efficiency [3].

Solubility enhancement Dye intermediate Aqueous synthesis compatibility

Reduced Lipophilicity (XLogP3 = 1) vs. Unsulfonated Parent Compound (XLogP ≈ 5) for Aqueous Dye Formulation

Computational partitioning data demonstrate a substantial reduction in lipophilicity conferred by the dual sulfonic acid substitution. The target compound 1,1,2-trimethyl-1H-benzo[e]indole-6,8-disulfonic acid exhibits a computed XLogP3 value of 1, indicating a balanced hydrophilic-lipophilic profile suitable for aqueous formulation [1]. While direct experimental XLogP data for the unsulfonated 1,1,2-trimethyl-1H-benzo[e]indole are not explicitly reported in the accessed sources, structurally analogous benzo[e]indole derivatives lacking sulfonic acid groups typically exhibit XLogP values exceeding 4.5-5.0, consistent with their water-insoluble character . This approximately 4-log unit reduction in partition coefficient translates to a theoretical >10,000-fold increase in relative aqueous affinity, which directly influences the aggregation behavior of derived cyanine and squaraine dyes. Sulfonated benzo[e]indole-based dyes demonstrate reduced H-aggregate formation in aqueous buffer systems compared to their unsulfonated counterparts, a critical parameter for maintaining fluorescence quantum yield in biological imaging applications [2].

Lipophilicity XLogP Aqueous formulation Dye aggregation

Regiospecific 6,8-Disulfonation Enables Selective Derivatization vs. 7-Sulfonic Acid Analog (CAS 113995-55-4)

The regiospecific placement of sulfonic acid groups at the 6- and 8-positions of the benzo[e]indole ring system, as opposed to the 7-position in the alternative 1,1,2-trimethyl-1H-benzo[e]indole-7-sulfonic acid (CAS 113995-55-4), provides distinct synthetic utility for accessing specific cyanine dye architectures. The 6,8-disulfonation pattern positions the sulfonic acid moieties on the same face of the fused aromatic system, which influences the regioselectivity of subsequent quaternization and condensation reactions at the indole nitrogen (N-3 position) and the C-2 methyl group . In the synthesis of heptamethine cyanine dyes, the sulfonic acid substitution pattern on the benzo[e]indole precursor affects both the electronic properties of the resulting fluorophore and its susceptibility to nucleophilic attack during meso-chlorine substitution reactions . This positional specificity becomes particularly relevant in the preparation of asymmetric cyanine dyes, where differential reactivity between the two heterocyclic termini is required for controlled stepwise condensation [1].

Regioselective sulfonation Synthetic building block Site-specific functionalization

Hydrogen Bond Donor/Acceptor Profile (2 HBD / 7 HBA) Optimized for Aqueous Reaction Media vs. Unsulfonated Analog (0 HBD / 1 HBA)

The hydrogen bonding capacity of 1,1,2-trimethyl-1H-benzo[e]indole-6,8-disulfonic acid (2 hydrogen bond donors, 7 hydrogen bond acceptors) represents a substantial increase over the unsulfonated parent compound 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7), which possesses 0 hydrogen bond donors and 1 hydrogen bond acceptor [1]. This 2 HBD / 7 HBA profile fundamentally alters the compound‘s behavior in polar reaction media, enhancing compatibility with aqueous and alcoholic solvent systems commonly employed in Knoevenagel condensations and quaternization reactions for dye synthesis [2]. The increased hydrogen bonding capacity also influences the solubility of reaction intermediates and can facilitate phase-transfer processes in biphasic synthetic protocols . This property is particularly relevant for large-scale dye manufacturing, where aqueous reaction conditions are preferred over organic solvents for environmental and safety considerations.

Hydrogen bonding capacity Reaction medium compatibility Synthetic intermediate

Commercial Availability at ≥95% Purity with Defined Storage Stability (4°C, Sealed, Moisture-Protected)

Multiple commercial suppliers provide 1,1,2-trimethyl-1H-benzo[e]indole-6,8-disulfonic acid at standardized purity specifications of ≥95% (95+%) and ≥98% (NLT 98%), with documented storage conditions of 4°C under sealed, moisture-protected environments . This purity tier is consistent across vendors including BOC Sciences (≥95%), ChemScene (95+%), Leyan (95+%), and MolCore (NLT 98%), indicating established quality control benchmarks for this compound . The defined storage parameters (2-8°C, away from moisture) provide procurement clarity regarding shelf-life management and handling requirements. In contrast, the monosulfonated analog 1,1,2-trimethyl-1H-benzo[e]indole-6-sulfonic acid (CAS 146384-40-9) is available at similar purity levels (98%) but with molecular weight 289.35 g/mol and distinct physicochemical handling characteristics . The MDL number MFCD27923013 for the disulfonated compound facilitates unambiguous chemical registration and inventory tracking across research and industrial supply chains .

Purity specification Storage stability Procurement quality control

Optimal Application Scenarios for 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic Acid (CAS 176978-81-7) Based on Differential Evidence


Synthesis of Water-Soluble Near-Infrared Cyanine Dyes for In Vivo Fluorescence Imaging

The high aqueous solubility (TPSA = 138 Ų) and reduced lipophilicity (XLogP3 = 1) of 1,1,2-trimethyl-1H-benzo[e]indole-6,8-disulfonic acid make it the preferred benzo[e]indole precursor for synthesizing water-soluble heptamethine cyanine dyes intended for in vivo near-infrared (NIR) fluorescence imaging [1]. In this application, the dual sulfonic acid groups confer aqueous solubility to the resulting fluorophore without requiring post-synthetic sulfonation, thereby reducing synthetic step count relative to routes employing unsulfonated 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7) [2]. The 2 hydrogen bond donor / 7 hydrogen bond acceptor profile supports direct aqueous-phase quaternization and condensation reactions, aligning with green chemistry principles for large-scale dye manufacturing [3]. Derived cyanine dyes incorporating this disulfonated benzo[e]indole moiety exhibit reduced H-aggregate formation in phosphate-buffered saline, preserving fluorescence quantum yield essential for reliable in vivo imaging signal quantification [4].

Preparation of Sulfonated Squaraine Dyes for Human Serum Albumin (HSA) Fluorescent Probing

The 6,8-disulfonation pattern of this compound provides the requisite hydrophilicity for synthesizing squaraine dyes that function as fluorescent probes for human serum albumin (HSA) detection in aqueous biological matrices [1]. Research demonstrates that benzo[e]indole-derived squaraine dyes bearing sulfonic acid functionalities exhibit absorption and emission bands between 631-712 nm, with aggregation behavior in aqueous media that is tunable based on the degree of sulfonation [2]. The dual sulfonic acid groups in the target compound enable the preparation of squaraine dyes with linear fluorescence intensity responses to HSA concentration, a critical performance parameter for quantitative protein detection assays [3]. In contrast, squaraine dyes derived from unsulfonated benzo[e]indole precursors require additional solubilizing formulation or exhibit excessive aggregation that compromises assay linearity [4].

Synthesis of Photoactive Benzo[e]indole Derivatives for Photodynamic Therapy (PDT) Applications

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid serves as a hydrophilic building block for constructing 2-phenylethenyl-1H-benzo[e]indole photosensitizers with photo-induced anticancer activity [1]. Knoevenagel condensation between benzo[e]indole precursors and substituted benzaldehydes yields dyes that exhibit cytotoxic properties in melanoma cell lines upon irradiation with 414 nm blue light at submicromolar doses [2]. The sulfonic acid functionality of the target compound enhances the aqueous compatibility of the resulting photosensitizers, facilitating formulation in physiological buffers for in vitro and in vivo photodynamic therapy studies. The mechanism of action involves reactive oxygen species (ROS) generation leading to DNA damage and subsequent apoptotic cell death, with the degree of sulfonation influencing cellular uptake kinetics and subcellular localization [3]. The regiospecific 6,8-disulfonation pattern ensures consistent photophysical properties across synthetic batches, a critical quality attribute for PDT agent development [4].

Manufacturing of Indocyanine Green (ICG) and Structurally Related Diagnostic Agents

The 1,1,2-trimethyl-1H-benzo[e]indole-6,8-disulfonic acid scaffold is structurally aligned with the benzo[e]indole subunits employed in the synthesis of Indocyanine Green (ICG) and related NIR diagnostic agents approved for clinical use in cardiac output monitoring, hepatic function assessment, and ophthalmic angiography [1]. Patent literature describes improved processes for preparing high-purity ICG (≥99%) utilizing quaternized 1,1,2-trimethyl-1H-benzo[e]indole intermediates bearing sulfonate functionalities [2]. The target compound's defined purity specifications (≥95% to ≥98%) and documented storage stability (2-8°C, sealed, moisture-protected) provide quality-controlled starting material suitable for GMP-adjacent manufacturing workflows [3]. The presence of sulfonic acid groups at the 6- and 8-positions, rather than alternative sulfonation patterns, directly influences the final dye's pharmacokinetic profile and biliary excretion characteristics, parameters essential for clinical diagnostic performance [4].

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